molecular formula C20H20N2O2S B3471235 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

Cat. No.: B3471235
M. Wt: 352.5 g/mol
InChI Key: ZWPBHBCMPVSHFJ-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the condensation of 2-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-phenylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide stands out due to its unique combination of the thiazole ring and the ethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-24-18-11-7-6-10-16(18)17-14-25-20(21-17)22-19(23)13-12-15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPBHBCMPVSHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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